Desmethyl Chlorpheniramine Maleate Salt

Content Navigation

In chlorpheniramine QC, co-elution of desmethyl metabolite and hygroscopic free base compromise accuracy. This CRM (CAS 22630-25-7) provides:

- Chromatographic resolution: earlier RP-HPLC elution, ensuring baseline separation of EP Impurity C/USP Related C.

- Gravimetric reliability: non-hygroscopic maleate salt ensures precise standard molarity.

- Validated for LC-MS/MS DMPK assays and forensic hair analysis via melanin binding.

CAS Number

Product Name

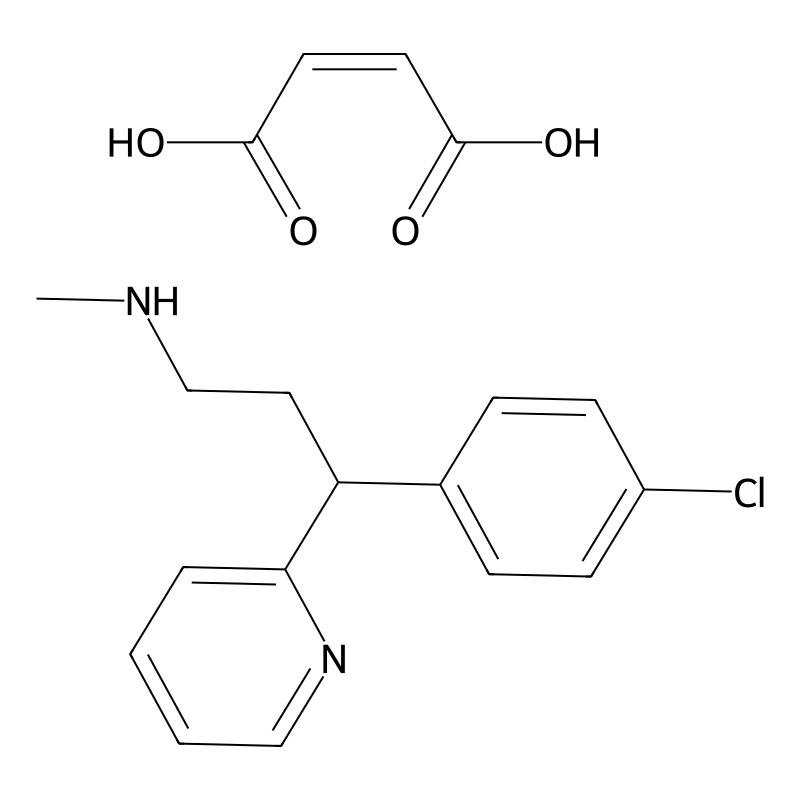

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

Desmethyl chlorpheniramine maleate salt (CAS 22630-25-7) is the primary N-demethylated metabolite of the H1-receptor antagonist chlorpheniramine, formulated as a stable maleate salt [1]. In industrial and analytical procurement, it is predominantly sourced as a certified reference material (CRM) to meet regulatory pharmacopeial requirements, specifically designated as European Pharmacopoeia (EP) Impurity C and USP Related Compound C [2]. Beyond pharmaceutical quality control, it serves as an essential analytical standard for in vitro drug metabolism and pharmacokinetics (DMPK) assays and forensic toxicology, where its precise quantification is required to track CYP-mediated clearance and verify long-term exposure in biological matrices [3].

Procurement Fit

References

- [1] European Pharmacopoeia (Ph. Eur.). Chlorphenamine Maleate Monograph. Impurity C.

- [2] Athanikar NK, et al. High-performance liquid chromatographic determination of chlorpheniramine and its metabolites. J. Chromatogr. Biomed. Appl. 1979; 162: 367.

- [3] Kuwayama K, et al. Interpol review of toxicology 2016-2019. Forensic Sci Int. 2020.

Procuring the parent drug (chlorpheniramine) or the secondary metabolite (didesmethylchlorpheniramine) as a substitute for desmethyl chlorpheniramine maleate is analytically invalid due to distinct chromatographic and mass spectrometric profiles [1]. In reversed-phase HPLC, the loss of the N-methyl group significantly increases the polarity of desmethyl chlorpheniramine, causing it to elute earlier than the parent compound, which is a critical parameter for resolving peaks in stability-indicating assays [2]. Furthermore, substituting the maleate salt with the free base form introduces high gravimetric variance during standard preparation, as the free base is prone to hygroscopicity and physical instability, whereas the maleate salt provides a reliable, high-melting crystalline solid essential for precise molar calibration [3].

Substitution Risk

References

- [1] Athanikar NK, et al. High-performance liquid chromatographic determination of chlorpheniramine and its metabolites. J. Chromatogr. Biomed. Appl. 1979; 162: 367.

- [2] European Pharmacopoeia (Ph. Eur.). Chlorphenamine Maleate Monograph. Impurity C.

- [3] Bastin RJ, et al. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Org. Process Res. Dev. 2000; 4(5): 427-435.

Chromatographic Resolution in Impurity Profiling

In standard reversed-phase HPLC assays used for pharmaceutical quality control, desmethyl chlorpheniramine exhibits a distinct retention profile compared to the parent API [1]. Under typical C18 column conditions with an acetonitrile/phosphate buffer, the desmethyl metabolite elutes at approximately 5.24 minutes, whereas the intact chlorpheniramine parent elutes at 6.60 minutes [2]. This significant retention time shift is driven by the increased polarity resulting from N-demethylation.

| Evidence Dimension | Reversed-phase HPLC retention time |

| Target Compound Data | Elutes at ~5.24 min |

| Comparator Or Baseline | Chlorpheniramine parent API (~6.60 min) |

| Quantified Difference | Clear baseline resolution (Δ = 1.36 min) |

| Conditions | Reversed-phase C18 column, acetonitrile/phosphate buffer mobile phase |

Guarantees accurate, interference-free quantification of Impurity C in stability-indicating assays for pharmaceutical QA/QC.

Salt Form Gravimetric Precision

For analytical laboratories, the physical form of the reference standard dictates the accuracy of calibration curves. Desmethyl chlorpheniramine maleate salt is a stable crystalline solid with a defined melting point of 119-123°C . In contrast, the free base of desmethyl chlorpheniramine is highly susceptible to moisture absorption and oil formation under ambient conditions, leading to significant weighing errors [1].

| Evidence Dimension | Solid-state stability and melting point |

| Target Compound Data | Stable crystalline solid (mp 119-123°C) |

| Comparator Or Baseline | Desmethyl chlorpheniramine free base (hygroscopic/oil-prone) |

| Quantified Difference | Eliminates moisture-induced gravimetric variance during weighing |

| Conditions | Ambient laboratory weighing for analytical standard preparation |

Crucial for analytical laboratories that require exact molar concentrations for calibration curves and regulatory compliance.

Forensic Biomarker in Keratin Matrices

In forensic toxicology, the basic amine structure of desmethyl chlorpheniramine gives it a high binding affinity for melanin in keratinized tissues. LC-MS/MS studies demonstrate that this metabolite can be reliably detected and quantified in hair and nail segments up to 12 months post-administration [1]. In contrast, acidic or neutral drug metabolites are either undetectable or rapidly cleared from these matrices [2].

| Evidence Dimension | Detection window in hair/nail matrices |

| Target Compound Data | Reliable detection up to 12 months post-administration |

| Comparator Or Baseline | Acidic/neutral drug metabolites (undetectable in nails) |

| Quantified Difference | Superior long-term retention driven by melanin binding affinity |

| Conditions | LC-MS/MS analysis of human hair and nail segments |

Establishes this specific metabolite as the definitive biomarker for long-term forensic and workplace drug testing.

Pharmacopeial Impurity Profiling

Directly leveraging its distinct chromatographic resolution from the parent API [1], this compound is strictly required as a reference standard for quantifying EP Impurity C and USP Related Compound C in chlorpheniramine maleate drug substance and finished dosage forms.

Forensic and Clinical Toxicology

Due to its high melanin binding affinity and long-term stability in keratin matrices [2], desmethyl chlorpheniramine serves as a primary analytical target in LC-MS/MS assays of hair and nails to confirm historical chlorpheniramine ingestion.

In Vitro DMPK Assays

Utilizing its precise molar stability as a maleate salt , it is employed as a definitive calibration standard to calculate CYP-mediated N-demethylation rates of chlorpheniramine in human liver microsome (HLM) studies.

Application Fit Matrix

Explore Compound Types

O4Si-4